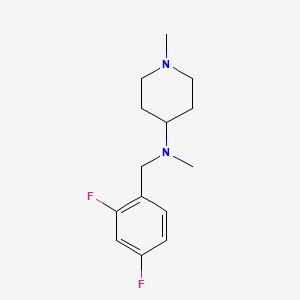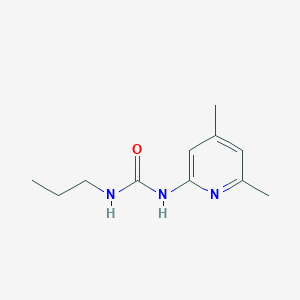![molecular formula C12H15F2NO3S B5291967 4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5291967.png)
4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholine, also known as Difluoromorpholine sulfone, is a chemical compound that has gained attention in the field of scientific research due to its unique properties. This compound has been studied extensively for its potential use in various applications, including pharmaceuticals, agrochemicals, and materials science. In
Mécanisme D'action
The mechanism of action of 4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholineholine sulfone is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX-2, 4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholineholine sulfone reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholineholine sulfone has been shown to have potent anti-inflammatory and analgesic effects in animal models. It has also been shown to have herbicidal properties, making it a potential candidate for the development of new herbicides.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholineholine sulfone in lab experiments is its potency. This compound has been shown to have potent anti-inflammatory and analgesic properties, making it a valuable tool for studying the inflammatory response and pain pathways. However, one of the limitations of using 4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholineholine sulfone in lab experiments is its potential toxicity. This compound has been shown to have toxic effects in some animal models, making it important to use caution when handling and using this compound in lab experiments.
Orientations Futures
There are several future directions for research on 4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholineholine sulfone. One area of research is in the development of new pharmaceuticals for the treatment of pain and inflammation-related disorders. Another area of research is in the development of new herbicides for use in agriculture. Additionally, there is potential for 4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholineholine sulfone to be used in the development of new materials, due to its unique properties. Overall, 4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholineholine sulfone is a compound with significant potential for use in various scientific research applications.
Méthodes De Synthèse
The synthesis of 4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholineholine sulfone involves the reaction of 2,5-difluoroaniline with chlorosulfonic acid, followed by the addition of 2,6-dimethylmorpholine. This reaction produces a white solid, which is then purified by recrystallization. The yield of this reaction is typically high, making it an efficient and cost-effective method for synthesizing 4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholineholine sulfone.
Applications De Recherche Scientifique
4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholineholine sulfone has been extensively studied for its potential use in various scientific research applications. One of the primary areas of research has been in the development of new pharmaceuticals. This compound has been shown to have potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Another area of research has been in the development of new agrochemicals. 4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholineholine sulfone has been shown to have potent herbicidal properties, making it a potential candidate for the development of new herbicides.
Propriétés
IUPAC Name |
4-(2,5-difluorophenyl)sulfonyl-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3S/c1-8-6-15(7-9(2)18-8)19(16,17)12-5-10(13)3-4-11(12)14/h3-5,8-9H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMCEDSLXKAIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(aminocarbonyl)pyrazin-2-yl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5291887.png)
![3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol](/img/structure/B5291893.png)



![1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one](/img/structure/B5291941.png)
![8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5291944.png)
![5-(3,4-dimethoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5291946.png)
![6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5291948.png)

![2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-N-(2-thienylmethyl)acetamide dihydrochloride](/img/structure/B5291951.png)
![(1R)-2-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-phenylethanol](/img/structure/B5291964.png)

![2-[4-(dimethylamino)-2-(3-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethanol](/img/structure/B5291979.png)